molecular formula C13H17NO B14522800 1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde CAS No. 62682-41-1

1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde

Cat. No.: B14522800
CAS No.: 62682-41-1
M. Wt: 203.28 g/mol
InChI Key: RXGWZGGSCZNMPZ-UHFFFAOYSA-N
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Description

1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde is a complex organic compound with a unique structure that includes a carbazole core

Preparation Methods

The synthesis of 1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde involves several steps, starting from readily available starting materials. The synthetic routes typically include:

    Cyclization Reactions: The formation of the carbazole core through cyclization reactions.

    Hydrogenation: The reduction of double bonds to achieve the octahydro structure.

    Formylation: Introduction of the aldehyde group at the 9-position.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at various positions on the carbazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,3,4,4a,4b,5,9a-Octahydro-9H-carbazole-9-carbaldehyde can be compared with other similar compounds, such as:

    1,4,4A,4B,5,8,8A,9A-Octahydro-1,45,8-dimethanofluoren-9-one: Another complex organic compound with a similar structure but different functional groups.

    1,45,89,10-Trimethanoanthracene: A compound with a similar core structure but different substituents and properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

62682-41-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,9a-octahydrocarbazole-9-carbaldehyde

InChI

InChI=1S/C13H17NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1,3,7,9-11,13H,2,4-6,8H2

InChI Key

RXGWZGGSCZNMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CC=CC=C3N2C=O

Origin of Product

United States

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